molecular formula C12H11NO2 B8452785 2-(7-Methylquinolin-6-yl)acetic acid

2-(7-Methylquinolin-6-yl)acetic acid

Cat. No.: B8452785
M. Wt: 201.22 g/mol
InChI Key: UQVHKJKPJYAMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methylquinolin-6-yl)acetic acid is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring system with a methyl group at the 7th position and an acetic acid moiety at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methylquinolin-6-yl)acetic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods

In industrial settings, the production of quinoline derivatives often involves transition metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. For example, palladium-catalyzed cross-coupling reactions can be used to introduce the acetic acid moiety at the desired position on the quinoline ring .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methylquinolin-6-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(7-Methylquinolin-6-yl)acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(7-Methylquinolin-6-yl)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 2-(7-Methylquinolin-6-yl)acetic acid.

    Isoquinoline: A structural isomer of quinoline with different biological activities.

    Quinoxaline: Another heterocyclic compound with a similar ring structure but different properties.

Uniqueness

This compound is unique due to the presence of both a methyl group and an acetic acid moiety on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(7-methylquinolin-6-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-5-11-9(3-2-4-13-11)6-10(8)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

UQVHKJKPJYAMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C=C1CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.2 g of (7-methyl-quinolin-6-yl)-acetic acid tert-butyl ester in 25 ml of aqueous NaOH (4N) was heated to reflux for 4 h. The mixture was washed with ethyl acetate and added concentrated hydrochloric acid to pH 7. A white solid formed which was filtered and dried to return the title compound (1.5 g, 71.1%). 1H NMR (DMSO-d6, 300 MHz) δ 12.46 (s, 1H), 8.82 (m, 1H), 8.26 (m, 1H), 7.82 (s, 1H), 7.77 (s, 1H), 7.44 (m, 1H), 3.80 (s, 2H), 2.44 (s, 3H) ES-MS m/z: 202 (M++H).
Name
(7-methyl-quinolin-6-yl)-acetic acid tert-butyl ester
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

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